Physicochemical Profiling of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Rational Drug Design
Physicochemical Profiling of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Rational Drug Design
Executive Summary
The transition from planar, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. The molecule 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 865546-36-7) represents a highly privileged bicyclic architecture[1]. By fusing a pyrrole ring with a tetrahydropyrazine system, this scaffold achieves profound conformational restriction. When substituted at the C1 position with a 3-pyridyl group, the molecule gains a highly specific hydrogen-bond acceptor vector and a finely tuned dual-pKa profile.
This technical guide provides an authoritative analysis of the structural, physicochemical, and synthetic properties of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, alongside self-validating experimental protocols for its characterization in early-stage drug discovery.
Structural Architecture & Mechanistic Rationale
Conformational Restriction and the "Escape from Flatland"
The 2 acts as a rigidified piperazine bioisostere[2]. In flexible aliphatic amines, target binding incurs a significant entropic penalty as the molecule freezes into a bioactive conformation. The bicyclic constraint of the pyrrolo-pyrazine system pre-organizes the nitrogen vectors, minimizing this thermodynamic cost. Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) has been empirically linked to higher clinical success rates due to improved solubility and reduced off-target promiscuity.
Dual-Basicity and ADME Implications
The parent 3[3]. However, in the partially saturated 1,2,3,4-tetrahydro derivative, the basicity is localized to the secondary aliphatic amine (N2 position). The introduction of the 3-pyridyl group introduces a secondary, weaker basic center.
-
Aliphatic Amine (N2): pKa ~ 8.0. Ensures the molecule is predominantly (but not entirely) protonated at physiological pH (7.4), driving aqueous solubility.
-
Pyridine Nitrogen: pKa ~ 5.2. Remains neutral in systemic circulation, acting as a potent hydrogen-bond acceptor for target kinase or receptor interactions.
Physicochemical Data Summary
To facilitate rational lead optimization, the foundational physicochemical parameters of the compound are summarized below.
Table 1: Physicochemical Profile of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
| Parameter | Value (Experimental/Predicted) | Pharmacological Relevance in Drug Design |
| Molecular Weight | 201.27 g/mol | Highly compliant with Lipinski’s Rule of 5; allows room for further functionalization. |
| pKa1 (Aliphatic N2) | ~7.8 - 8.2 | Balances aqueous solubility (via ionization) with membrane permeability. |
| pKa2 (Pyridine N) | ~5.2 | Remains un-ionized at pH 7.4; critical for specific target H-bond interactions. |
| LogP (Octanol/Water) | ~1.8 | Optimal lipophilicity for oral absorption without excessive hydrophobic trapping. |
| LogD (pH 7.4) | ~1.2 - 1.5 | Ideal range for Blood-Brain Barrier (BBB) penetration if CNS targeting is desired. |
| TPSA | 31.3 Ų | Low polar surface area strongly supports passive transcellular permeation. |
| Fraction sp3 (Fsp3) | 0.33 | Provides necessary 3D architecture, reducing flatland-associated toxicity. |
Synthetic Methodologies
The construction of the 1-substituted tetrahydropyrrolo[1,2-a]pyrazine scaffold requires precise stereochemical control, as the C1 position is a chiral center. The most robust and modern approach utilizes a 4[4].
By condensing an N-aminoethylpyrrole with 3-pyridinecarboxaldehyde, an N-acyliminium ion intermediate is formed. The use of a chiral phosphoric acid catalyst dictates the facial selectivity of the subsequent intramolecular nucleophilic attack by the pyrrole ring, yielding the cyclized product with high enantiomeric excess (ee).
Fig 1: Catalytic asymmetric intramolecular aza-Friedel-Crafts synthesis pathway.
Experimental Protocols for Physicochemical Characterization
To ensure high-fidelity data for ADME modeling, the following protocols are designed as self-validating systems . Every step includes causality-driven controls to prevent false positives or artifacts.
Protocol A: Potentiometric Determination of pKa
Causality: UV-metric titration is unsuitable here because the primary ionization event (protonation of the aliphatic N2) does not cause a significant shift in the chromophore's UV absorbance. Potentiometry directly measures the change in hydrogen ion concentration.
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C. Validation: The Nernstian slope must be >98%.
-
Solvent Preparation: Prepare a 0.15 M KCl aqueous solution. Causality: High background electrolyte concentration maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.
-
Blank Titration: Titrate the 0.15 M KCl solvent with 0.5 M KOH from pH 2.0 to 12.0. This establishes the background hydroxyl/hydrogen ion consumption curve.
-
Sample Titration: Dissolve 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in the 0.15 M KCl solution to a concentration of 1 mM. Acidify to pH 2.0 using 0.5 M HCl, then titrate with 0.5 M KOH to pH 12.0 under an argon atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews basic pKa readings).
-
Data Processing: Subtract the blank curve from the sample curve. The inflection points on the Bjerrum plot correspond to the macroscopic pKa values.
Protocol B: Shake-Flask LogD(7.4) Profiling
Causality: Calculated LogP (cLogP) models frequently fail for multi-basic heterocycles due to unpredictable solvation energies and intramolecular hydrogen bonding. Empirical Shake-Flask remains the gold standard.
-
Phase Saturation: Vigorously stir 1-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then separate. Causality: Mutual saturation prevents volume shifts during the actual assay, which would alter concentration calculations.
-
Sample Preparation: Dissolve the compound in the mutually saturated PBS phase to a concentration of 100 µM.
-
Internal Validation: Spike the aqueous phase with 10 µM of Propranolol (known LogD ~1.2). Validation: If the reference compound's LogD deviates by >0.1 log units from literature, the run is discarded.
-
Partitioning: Add an equal volume of saturated 1-octanol. Shake the vials at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 x g for 15 minutes to break micro-emulsions.
-
Quantification: Carefully sample both phases and quantify the compound using LC-MS/MS (MRM mode). LogD is calculated as Log10([AUC_octanol] / [AUC_buffer]).
Fig 2: Self-validating physicochemical screening cascade for early drug design.
References
-
Title: Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][5]
-
Title: A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones Source: Organics (MDPI) URL: [Link][2]
-
Title: 1-PYRIDIN-3-YL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE - Chemical Substance Information Source: NextSDS URL: [Link][1]
-
Title: Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction Source: Organic Letters (ACS Publications) URL: [Link][4]
-
Title: Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]
